
N-(5-(3-甲氧基苯基)-1,3,4-噁二唑-2-基)戊酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Synthesis Analysis
This would involve a detailed explanation of how the compound is synthesized, including the starting materials, reaction conditions, and the mechanism of the reaction .Molecular Structure Analysis
This would involve using techniques such as X-ray crystallography or NMR spectroscopy to determine the 3D structure of the molecule .Chemical Reactions Analysis
This would involve studying the reactions that the compound undergoes, including the reaction conditions and the mechanism .Physical And Chemical Properties Analysis
This would involve determining properties such as the compound’s melting point, boiling point, solubility, and stability .科学研究应用
Sure! Here is a comprehensive analysis of the scientific research applications of N-(5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl)pentanamide:
Antimicrobial Activity
N-(5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl)pentanamide has shown promising antimicrobial properties. Research indicates that this compound can inhibit the growth of various bacterial and fungal strains. Its mechanism involves disrupting the microbial cell wall synthesis, making it a potential candidate for developing new antibiotics .
Anticancer Properties
Studies have demonstrated that N-(5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl)pentanamide exhibits significant anticancer activity. It induces apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation. This compound could be explored further for its potential in cancer therapy .
Anti-inflammatory Effects
This compound has been found to possess anti-inflammatory properties. It works by inhibiting the production of pro-inflammatory cytokines and reducing the activity of inflammatory enzymes like COX-2. This makes it a potential candidate for treating inflammatory diseases such as arthritis .
Antioxidant Activity
N-(5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl)pentanamide has demonstrated strong antioxidant activity. It scavenges free radicals and protects cells from oxidative stress, which is beneficial in preventing diseases related to oxidative damage, such as neurodegenerative disorders .
Neuroprotective Effects
Research suggests that this compound has neuroprotective properties. It can protect neurons from damage caused by oxidative stress and excitotoxicity, which are common in neurodegenerative diseases like Alzheimer’s and Parkinson’s. This makes it a potential therapeutic agent for these conditions .
Antidiabetic Potential
N-(5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl)pentanamide has shown potential in managing diabetes. It helps in regulating blood glucose levels by enhancing insulin sensitivity and reducing insulin resistance. This could be beneficial in developing new treatments for diabetes .
Antiviral Activity
This compound has been investigated for its antiviral properties. It inhibits the replication of certain viruses by interfering with viral RNA synthesis. This makes it a promising candidate for developing antiviral drugs .
Antiparasitic Effects
N-(5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl)pentanamide has also been studied for its antiparasitic activity. It has shown efficacy against various parasitic infections by disrupting the parasite’s metabolic processes. This could lead to new treatments for parasitic diseases .
作用机制
属性
IUPAC Name |
N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]pentanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O3/c1-3-4-8-12(18)15-14-17-16-13(20-14)10-6-5-7-11(9-10)19-2/h5-7,9H,3-4,8H2,1-2H3,(H,15,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCZHLBBRVCODOZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)NC1=NN=C(O1)C2=CC(=CC=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl)pentanamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

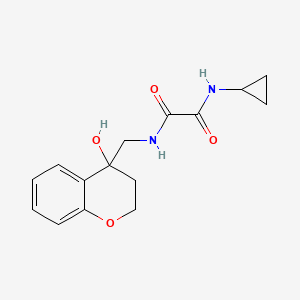
![2-(2-Oxaspiro[3.3]heptan-6-yl)ethanol](/img/structure/B2696385.png)
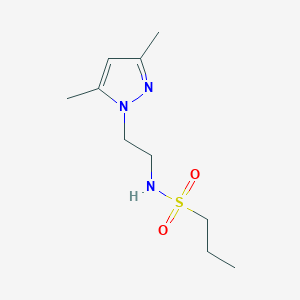
![1-(6-Methyl-1-oxaspiro[2.5]octan-6-yl)azetidine](/img/structure/B2696387.png)
![N-(2,4-dimethoxyphenyl)-2-(2,5-dioxo-4-(m-tolyl)-3,4-dihydrofuro[3,4-d]pyrimidin-1(2H,5H,7H)-yl)acetamide](/img/structure/B2696389.png)
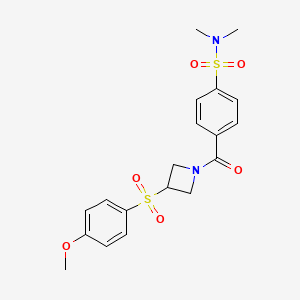
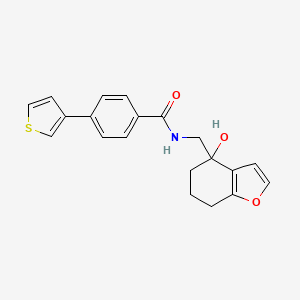
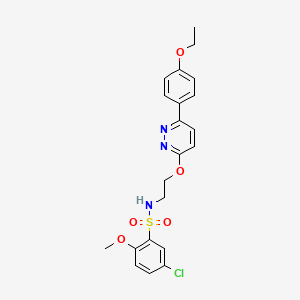
![Tert-butyl 2-[(4-hydroxyphenyl)methyl]piperidine-1-carboxylate](/img/structure/B2696396.png)
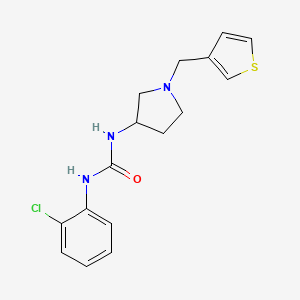
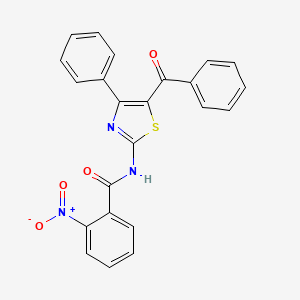
![(3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methoxybutanoic acid](/img/structure/B2696402.png)
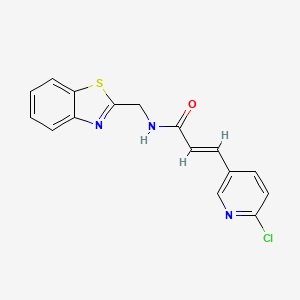
![N-(2-ethoxyphenyl)-2-((6-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2696406.png)